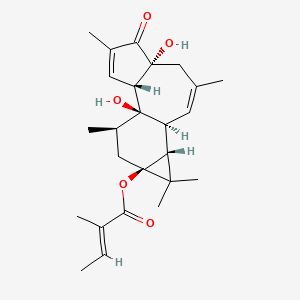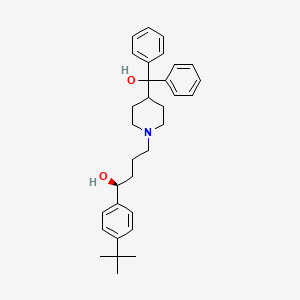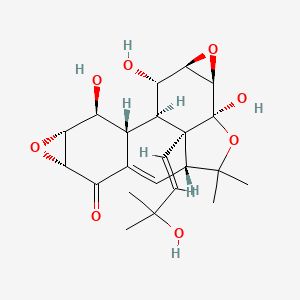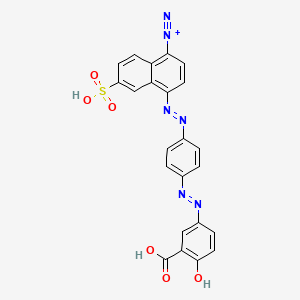
1-Naphthalenediazonium, 4-((4-((3-carboxy-4-hydroxyphenyl)azo)phenyl)azo)-6-sulfo-, inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenediazonium, 4-((4-((3-carboxy-4-hydroxyphenyl)azo)phenyl)azo)-6-sulfo-, inner salt is a complex organic compound known for its vibrant color properties and applications in various scientific fields. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. The compound’s structure includes a naphthalene ring, diazonium group, and sulfonate group, making it a versatile molecule in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenediazonium, 4-((4-((3-carboxy-4-hydroxyphenyl)azo)phenyl)azo)-6-sulfo-, inner salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 1-naphthylamine in the presence of nitrous acid, forming the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-((3-carboxy-4-hydroxyphenyl)azo)phenyl)azo)-6-sulfo- to form the final product. This reaction is usually carried out in an acidic medium to ensure the stability of the diazonium ion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenediazonium, 4-((4-((3-carboxy-4-hydroxyphenyl)azo)phenyl)azo)-6-sulfo-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The diazonium group can participate in substitution reactions, replacing the diazonium group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like water, alcohols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
1-Naphthalenediazonium, 4-((4-((3-carboxy-4-hydroxyphenyl)azo)phenyl)azo)-6-sulfo-, inner salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Interference with Cellular Processes: It can interfere with cellular processes by interacting with nucleic acids and other biomolecules.
Comparison with Similar Compounds
1-Naphthalenediazonium, 4-((4-((3-carboxy-4-hydroxyphenyl)azo)phenyl)azo)-6-sulfo-, inner salt is unique due to its specific structural features and properties. Similar compounds include:
1-Naphthalenediazonium, 4-((4-((3-carboxy-4-hydroxyphenyl)azo)phenyl)azo)-2-methoxy-, sulfate: Similar structure but with a methoxy group.
4-((3-Carboxy-4-hydroxyphenyl)azo)-2-methoxy-1-naphthalenediazonium: Another similar compound with slight variations in the substituents.
These compounds share some properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
72152-91-1 |
|---|---|
Molecular Formula |
C23H15N6O6S+ |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
4-[[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]phenyl]diazenyl]-6-sulfonaphthalene-1-diazonium |
InChI |
InChI=1S/C23H14N6O6S/c24-25-20-8-9-21(18-12-16(36(33,34)35)6-7-17(18)20)29-27-14-3-1-13(2-4-14)26-28-15-5-10-22(30)19(11-15)23(31)32/h1-12H,(H2-,26,29,30,31,32,33,34,35)/p+1 |
InChI Key |
OHNDZVRWVYWFQR-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)N=NC3=C4C=C(C=CC4=C(C=C3)[N+]#N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)acetonitrile](/img/structure/B12768769.png)
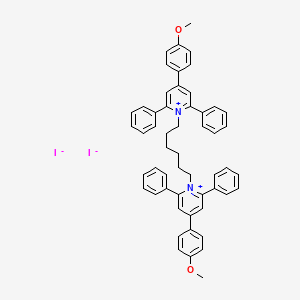

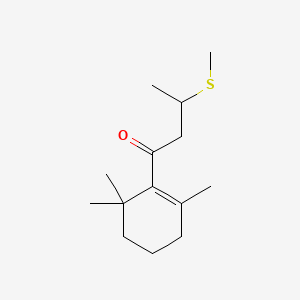
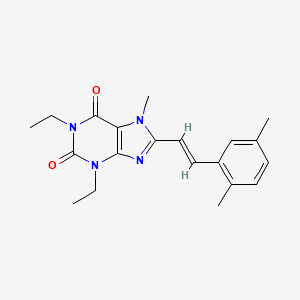
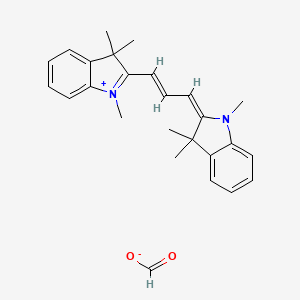
![[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12768807.png)


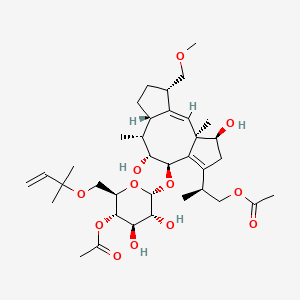
![1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole](/img/structure/B12768846.png)
